N-(4-Fluorophenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide
Description
N-(4-Fluorophenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide is a synthetic acetamide derivative featuring a thiophene-substituted thiazole core linked to a 4-fluorophenethyl group via an acetamide bridge. The 4-fluorophenethyl moiety may enhance lipophilicity and membrane permeability, while the thiophene-thiazole system could contribute to π-π stacking interactions with biological targets, such as enzymes or receptors .
Properties
Molecular Formula |
C17H15FN2OS2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-(4-thiophen-2-yl-1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C17H15FN2OS2/c18-13-5-3-12(4-6-13)7-8-19-16(21)10-15-17(20-11-23-15)14-2-1-9-22-14/h1-6,9,11H,7-8,10H2,(H,19,21) |
InChI Key |
BXONRBMSUJJYGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(SC=N2)CC(=O)NCCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Biological Activity
N-(4-Fluorophenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its molecular structure, biological effects, and relevant research findings, including data tables and case studies.
Molecular Structure
The molecular formula for this compound is . The compound features several functional groups that contribute to its biological activity:
- Fluorophenyl Group : The presence of fluorine can enhance lipophilicity and metabolic stability.
- Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Thioether Linkage : This may influence the compound's interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, fluorinated benzothiazoles have shown potent activity against sensitive cancer cells by inducing metabolic pathways that lead to cell death .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| 5F 203 (Fluorinated Benzothiazole) | 0.40 | Breast Cancer |
| DF 203 | 0.10 | Renal Cancer |
| N-(4-Fluorophenethyl)... | TBD | TBD |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar thiazole derivatives have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentration (MIC) values significantly lower than traditional antibiotics .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | MIC (µg/mL) | Bacteria Type |
|---|---|---|
| Thiazole Derivative A | 8 | MRSA |
| Thiazole Derivative B | 0.125 | MSSA |
| N-(4-Fluorophenethyl)... | TBD | TBD |
Case Studies
- Fluorinated Benzothiazoles : A study highlighted the mechanism by which fluorinated benzothiazoles induce CYP1A1 expression in sensitive cancer cells, leading to increased apoptosis through DNA adduct formation . This mechanism is critical for understanding how this compound may function similarly.
- Antimicrobial Efficacy Against MRSA : Research on thiazole derivatives revealed their enhanced activity against MRSA compared to standard treatments, suggesting that the incorporation of thiazole rings could be beneficial in developing new antimicrobial agents .
Scientific Research Applications
Antimicrobial Activity
Compounds containing thiazole and thiophene rings have been extensively studied for their antimicrobial properties. N-(4-Fluorophenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide has shown promise in this area:
- Mechanism of Action : The presence of the thiazole ring enhances the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways.
- In Vitro Studies : Preliminary studies indicate that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. For instance, similar thiazole derivatives have been evaluated for their effectiveness against pathogens resistant to conventional antibiotics .
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy:
- Cell Line Studies : In vitro assays have demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The mechanisms often involve apoptosis induction and cell cycle arrest .
- Molecular Docking Studies : Computational studies using molecular docking techniques have shown that this compound can effectively bind to key proteins involved in cancer progression, such as dihydrofolate reductase. This binding may inhibit the activity of these proteins, leading to reduced tumor growth .
Synthetic Pathways
The synthesis of this compound can be approached through various methods:
- Heterocyclization Reactions : Utilizing starting materials such as thiophene derivatives and fluorinated phenethyl amines allows for the construction of the thiazole ring through cyclization reactions .
- Functional Group Modifications : The compound's reactivity can be exploited to create analogs with modified biological profiles by altering functional groups on the thiazole or thiophene rings.
Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds, providing insights into their potential applications:
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Similarities and Variations
Table 1: Key Structural Features of Analogous Acetamide Derivatives
Pharmacological and Biophysical Properties
Table 2: Activity Profiles of Analogues
Crystallographic and Docking Studies
- Analogues :
- Target Compound : Molecular modeling could predict binding to targets like IDO1 () or Sirt2/HDAC6 (), leveraging its thiophene-thiazole π-system and fluorophenyl hydrophobicity.
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone for constructing the 1,3-thiazole ring. This method involves the condensation of α-halo carbonyl compounds with thiourea or thioamides. For the target compound, 2-(4-(thiophen-2-yl)thiazol-5-yl)acetic acid serves as the intermediate, synthesized as follows:
Step 1: Preparation of α-Halo Ketone Precursor
A thiophene-containing α-halo ketone, such as 2-bromo-1-(thiophen-2-yl)ethanone , is prepared via bromination of 1-(thiophen-2-yl)ethanone using CuBr₂.
Step 2: Cyclization with Thiourea
The α-halo ketone reacts with thiourea in ethanol under reflux, forming 2-amino-4-(thiophen-2-yl)thiazole-5-acetic acid. The mechanism proceeds via nucleophilic attack of the thiol group on the α-carbon, followed by cyclization and elimination of HBr.
Reaction Conditions
Alternative Route: Suzuki-Miyaura Coupling
For regioselective introduction of the thiophen-2-yl group at position 4 of the thiazole, a Suzuki-Miyaura coupling is employed:
Step 1: Synthesis of 4-Bromothiazole-5-acetic Acid Ethyl Ester
A brominated thiazole intermediate is prepared via Hantzsch condensation using 2-bromoacetoacetic acid ethyl ester and thiourea.
Step 2: Cross-Coupling with Thiophen-2-ylboronic Acid
The bromothiazole reacts with thiophen-2-ylboronic acid in the presence of Pd(PPh₃)₄, K₂CO₃, and dioxane/water (10:1) at 90°C. This step installs the thiophene moiety with high regioselectivity.
Key Data
Functionalization to Acetic Acid Derivative
The ethyl ester intermediate is hydrolyzed to the carboxylic acid using NaOH in ethanol/water (1:1) at 60°C. Acidification with HCl precipitates 2-(4-(thiophen-2-yl)thiazol-5-yl)acetic acid , which is purified via recrystallization (ethanol/water).
Analytical Validation
-
Melting Point : 180–182°C (observed in analogous compounds).
-
¹H NMR (DMSO-d₆) : δ 12.1 (s, 1H, COOH), 7.85 (d, 1H, thiophene), 7.35 (m, 2H, thiazole), 3.65 (s, 2H, CH₂COOH).
Amide Bond Formation with 4-Fluorophenethylamine
Activation of Carboxylic Acid
The acetic acid derivative is converted to an acyl chloride using thionyl chloride (SOCl₂) in anhydrous DCM. Excess SOCl₂ is removed under vacuum, yielding 2-(4-(thiophen-2-yl)thiazol-5-yl)acetyl chloride .
Coupling with 4-Fluorophenethylamine
The acyl chloride reacts with 4-fluorophenethylamine in the presence of triethylamine (TEA) as a base:
Reaction Protocol
-
Dissolve 4-fluorophenethylamine (1.2 eq) in anhydrous DCM.
-
Add TEA (2 eq) dropwise at 0°C.
-
Introduce acyl chloride (1 eq) dissolved in DCM.
-
Stir at room temperature for 6–8 hours.
-
Quench with water, extract with DCM, and dry over Na₂SO₄.
Purification
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield this compound as a white solid.
Key Data
Optimization and Challenges
Regioselectivity in Thiazole Formation
The position of substituents on the thiazole ring is critical. Using electronically biased α-halo ketones (e.g., 2-bromo-1-(thiophen-2-yl)ethanone) directs cyclization to the desired 4,5-disubstituted thiazole.
Cross-Coupling Efficiency
Pd-catalyzed Suzuki reactions require strict anhydrous conditions. Degassing solvents and using fresh Pd(PPh₃)₄ improve yields.
Amide Bond Side Reactions
Over-activation of the carboxylic acid can lead to imidazole formation. Controlled stoichiometry of SOCl₂ and low temperatures mitigate this.
Analytical Characterization
6.1 Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃) : δ 7.63 (d, 1H, thiophene), 7.27 (t, 1H, thiazole), 6.95 (d, 1H, thiophene), 3.79 (s, 2H, CH₂), 3.36 (q, 2H, NHCH₂), 2.49 (t, 2H, ArCH₂).
-
¹³C NMR : δ 170.2 (CONH), 145.6 (thiazole C4), 128.3 (thiophene C2), 115.4 (CF), 42.1 (CH₂NH).
6.2 High-Resolution Mass Spectrometry (HRMS)
6.3 X-ray Crystallography
Single-crystal X-ray analysis confirms the planar thiazole-thiophene system and the antiperiplanar conformation of the acetamide group.
Scale-Up and Industrial Feasibility
7.1 Cost-Effective Catalysts
Replacing Pd(PPh₃)₄ with Pd/C (10% wt) reduces costs while maintaining 85–90% yield in Suzuki couplings.
7.2 Green Chemistry Considerations
Q & A
Q. What are the recommended synthetic routes for N-(4-Fluorophenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide, and which intermediates are critical for ensuring high yield?
Answer: The synthesis typically involves multi-step routes starting with the preparation of thiazole and thiophene intermediates. Key steps include:
- Thiazole formation : Cyclization using phosphorus pentasulfide or thiourea derivatives to construct the thiazole core .
- Thiophene coupling : Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the thiophene moiety to the thiazole ring .
- Acetamide functionalization : Reaction of the intermediate with 4-fluorophenethylamine using carbodiimide coupling agents (e.g., EDC/HOBt) .
Q. Critical intermediates :
- 4-(Thiophen-2-yl)thiazol-5-amine : Ensures correct regiochemistry for subsequent acetamide formation .
- 2-Bromo-4-(thiophen-2-yl)thiazole : Facilitates coupling with phenethylamine derivatives .
Yield optimization : Use anhydrous conditions for coupling steps and purify intermediates via column chromatography .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and detects impurities. Key signals:
- Thiophene protons: δ 6.8–7.5 ppm (multiplet) .
- Thiazole C-2 proton: δ 8.1–8.3 ppm (singlet) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ = 387.0924) .
- X-ray crystallography : Resolves stereochemical ambiguities. Use SHELXL for refinement; critical for confirming dihedral angles between thiophene and thiazole rings (e.g., 86.8° in analogs) .
Q. What preliminary biological screening approaches are appropriate for assessing its bioactivity?
Answer:
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., mGluR5) with IC₅₀ calculations .
Q. How can researchers optimize reaction conditions to address low yields in the final coupling step of the synthesis?
Answer:
- Solvent selection : Replace DMF with THF or DCM to reduce side reactions .
- Catalyst screening : Test Pd(PPh₃)₄ for Suzuki couplings or CuI for Ullmann-type reactions .
- Temperature control : Perform couplings at 0–5°C to minimize decomposition .
Case study : Analogous compounds achieved 80% yield using PdCl₂(dppf) at 60°C in DMF/H₂O (3:1) .
Q. How should discrepancies in biological activity data between in vitro and cellular assays be investigated?
Answer:
- Solubility analysis : Measure logP (e.g., >3 indicates poor aqueous solubility) using HPLC .
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
- Membrane permeability : Perform Caco-2 cell monolayer assays; Papp < 1×10⁻⁶ cm/s suggests poor absorption .
Mitigation : Introduce polar groups (e.g., –OH, –COOH) to improve solubility without compromising target binding .
Q. What computational strategies are recommended for predicting binding modes and guiding structural modifications?
Answer:
- Molecular docking : Use Glide (Schrödinger) or AutoDock Vina to model interactions with targets (e.g., HIV-1 RT allosteric site) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .
- QSAR modeling : Corporate Hammett constants (σ) of substituents to predict activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
